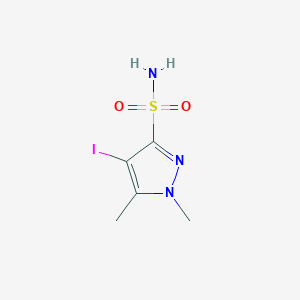

5-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

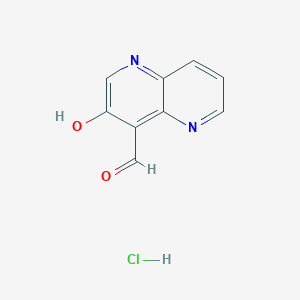

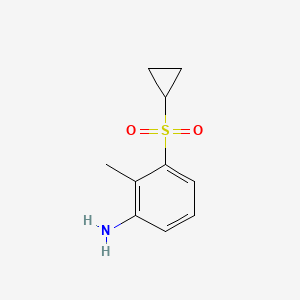

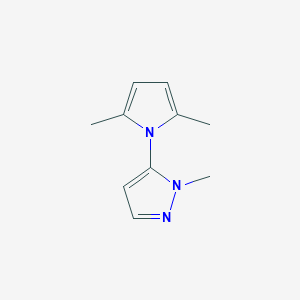

5-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole (abbreviated as 5-MMP) is a heterocyclic compound derived from pyrrole and pyrazole. It is a highly reactive organic compound, which has been widely studied in the fields of organic synthesis, medicinal chemistry and pharmaceuticals. 5-MMP is of particular interest due to its potential applications in laboratory experiments and scientific research.

Mecanismo De Acción

Target of Action

The primary targets of 5-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole are Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism, respectively .

Mode of Action

The compound interacts with its targets through binding interactions . It inhibits the activity of both Enoyl ACP Reductase and DHFR enzymes . The inhibition of these enzymes disrupts the normal metabolic processes of the cells .

Biochemical Pathways

The compound affects the fatty acid synthesis and folate metabolism pathways . The inhibition of Enoyl ACP Reductase disrupts fatty acid synthesis, affecting the integrity and function of the cell membrane . On the other hand, the inhibition of DHFR disrupts folate metabolism, which is essential for DNA synthesis and cell division .

Result of Action

The compound’s action results in the suppression of cell growth and an increase in both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate . Additionally, it suppresses the galactosylation on a monoclonal antibody, a critical quality attribute of therapeutic monoclonal antibodies .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound was found to enhance cell-specific productivity in batch cultures . .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 5-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole in laboratory experiments include its low cost, easy availability, and high reactivity. Furthermore, its structure is similar to that of many biologically active compounds, making it a valuable tool for the study of drug-receptor interactions. The main limitation of using this compound is its potential for toxicity. It is important to use the compound in a safe and controlled manner to minimize any potential risks.

Direcciones Futuras

The potential applications of 5-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole are still being explored. Future research could focus on its use in drug design, organic synthesis, and medicinal chemistry. Furthermore, its potential as an inhibitor of acetylcholinesterase could be further investigated. Additionally, further research into its biochemical and physiological effects could reveal new therapeutic uses for the compound. Finally, research into its potential toxicity and safety could help to identify ways to minimize any risks associated with its use.

Métodos De Síntesis

5-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole is synthesized through a multi-step reaction process. The first step is the condensation of pyrrole and pyrazole to form a 1,2,3-triazole. This is followed by a nucleophilic substitution reaction with a methyl halide, which yields this compound. The reaction is typically carried out in a solvent such as methanol or ethanol, and the reaction temperature is usually kept at 0-5°C.

Aplicaciones Científicas De Investigación

5-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole has been used for a variety of scientific research applications, including drug design, organic synthesis, and medicinal chemistry. Its reactivity and stability make it an ideal starting material for the synthesis of complex organic molecules. Furthermore, its structure is similar to that of many biologically active compounds, making it a valuable tool for the study of drug-receptor interactions.

Propiedades

IUPAC Name |

5-(2,5-dimethylpyrrol-1-yl)-1-methylpyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-8-4-5-9(2)13(8)10-6-7-11-12(10)3/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRXGKXVZRTYNBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=NN2C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

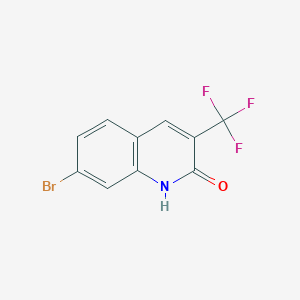

![7-Chloro-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-one](/img/structure/B6298704.png)

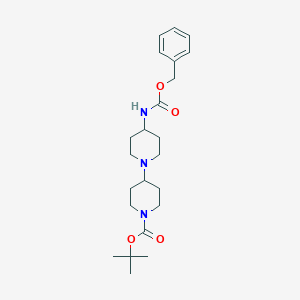

![tert-Butyl N-[2-(4-methyl-4-piperidyl)ethyl]carbamate oxalate](/img/structure/B6298730.png)

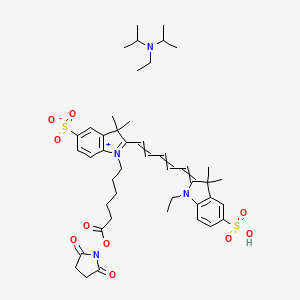

![t-Butyl 6-methoxy-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B6298760.png)